N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Quinazoline Synthesis: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions involving formamide or other nitrogen sources.
Coupling Reaction: The final step involves coupling the chlorinated indole with the quinazoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions:
- **Sub
Oxidation: The indole and quinazoline rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Properties
Molecular Formula |
C21H19ClN4O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19ClN4O2/c22-16-6-5-15-7-10-25(19(15)13-16)12-9-23-20(27)8-11-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-7,10,13-14H,8-9,11-12H2,(H,23,27) |
InChI Key |
XZIHPCHXOHEDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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